2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide is a complex organic compound with the molecular formula C26H26N4O3S and a molecular weight of 474.586 g/mol . This compound is notable for its unique structure, which includes a benzimidazole ring, a sulfanyl group, and a hydrazide moiety. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 1-benzyl-1H-benzimidazole-2-thiol with an appropriate aldehyde (such as 3,4-dimethoxybenzaldehyde) in the presence of a hydrazine derivative . The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its biological activities.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole and hydrazide moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects.
Comparison with Similar Compounds
2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide can be compared with similar compounds such as:
- 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide
- 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
- 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The unique combination of substituents in 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C26H26N4O3S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C26H26N4O3S/c1-18(20-13-14-23(32-2)24(15-20)33-3)28-29-25(31)17-34-26-27-21-11-7-8-12-22(21)30(26)16-19-9-5-4-6-10-19/h4-15H,16-17H2,1-3H3,(H,29,31)/b28-18+ |
InChI Key |
GSBPKJWTEPCNNL-MTDXEUNCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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